3'-C-glucosylphloretin
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Overview
Description
3’-C-Glucosylphloretin is a di-C-glucosylated flavonoid, a type of secondary metabolite found in various plants. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and health benefits. Flavonoids, including 3’-C-glucosylphloretin, play crucial roles in plant physiology, such as UV protection, antimicrobial activity, and allelopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-C-glucosylphloretin involves the use of C-glycosyltransferases, enzymes that catalyze the transfer of glucose to flavonoid substrates. In particular, the enzyme DcaCGT from the orchid Dendrobium catenatum has been shown to catalyze the formation of 3’,5’-di-C-glucosylphloretin from phloretin . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the flavonoid substrate under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of 3’-C-glucosylphloretin can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms expressing the relevant C-glycosyltransferases. For example, Escherichia coli cells expressing CGT genes have been used to produce di-C-glucosyl flavonoids .
Chemical Reactions Analysis
Types of Reactions: 3’-C-Glucosylphloretin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by C-glycosyltransferases, which add glucose moieties to the flavonoid structure .
Common Reagents and Conditions:
Glycosylation: UDP-glucose as the glucose donor, C-glycosyltransferase enzyme, pH 7-8, temperature 25-30°C.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Hydrolysis: Acidic or enzymatic hydrolysis using dilute acids or specific glycosidases.
Major Products: The major product of glycosylation is 3’,5’-di-C-glucosylphloretin. Oxidation and hydrolysis reactions can lead to the formation of various oxidized or deglycosylated derivatives of the compound .
Scientific Research Applications
3’-C-Glucosylphloretin has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 3’-C-glucosylphloretin involves its interaction with various molecular targets and pathways. As a flavonoid, it can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The glycosylation of the flavonoid enhances its solubility and stability, allowing it to exert its biological effects more effectively .
Comparison with Similar Compounds
3’-C-Glucosylphloretin is unique among flavonoids due to its di-C-glucosylation. Similar compounds include:
Nothofagin: A mono-C-glucosylated derivative of phloretin.
Vicenin-2: A di-C-glucosylated flavone with similar biological activities.
Isovitexin: Another C-glucosylated flavonoid with antioxidant and anti-inflammatory properties.
Compared to these compounds, 3’-C-glucosylphloretin exhibits enhanced stability and solubility due to its di-C-glucosylation, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBPTZZTCBNBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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